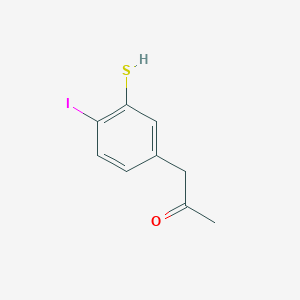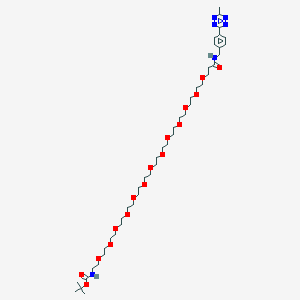
Methyltetrazine-amino-PEG12-CH2CH2NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and chemical labeling applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the protection of the amino group. The synthetic route typically involves the following steps:
Introduction of the Methyltetrazine Group: The methyltetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
PEGylation: The polyethylene glycol (PEG) chain is attached to the methyltetrazine group through a series of coupling reactions.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry, forming stable covalent bonds.
Substitution Reactions: The protected amino group can be deprotected and participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, electrophiles, and deprotecting agents.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are used in various scientific and industrial applications.
Applications De Recherche Scientifique
Methyltetrazine-amino-PEG12-CH2CH2NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2NHBoc involves the formation of stable covalent bonds through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming a covalent bond that links the PEG chain to the target molecule. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltetrazine-CH2NHCO-PEG12-CH2-C≡CH: Another PEG linker with a methyltetrazine group, used for similar bioconjugation applications.
Methyltetrazine-PEG12-Amine: A versatile tetrazine linker used for chemical labeling and bioconjugation.
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a protected amino group, which allows for highly specific and efficient bioconjugation reactions. The presence of the PEG chain enhances its solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C44H76N6O16 |
|---|---|
Poids moléculaire |
945.1 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H76N6O16/c1-38-47-49-42(50-48-38)40-7-5-39(6-8-40)37-46-41(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-45-43(52)66-44(2,3)4/h5-8H,9-37H2,1-4H3,(H,45,52)(H,46,51) |
Clé InChI |
AJTGHOFNWNIRCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


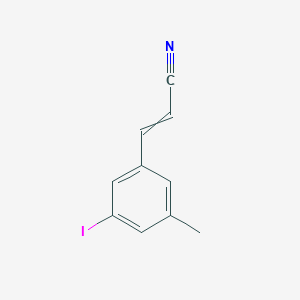
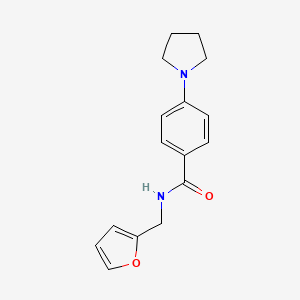

![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![(2aR,3S,4R,5aS,5bS,7aR,11aR,12aS)-2a,5a,8,8-tetramethyl-9-(methylamino)-3-((S)-1-(methylamino)ethyl)tetradecahydro-1H,12H-cyclopenta[a]cyclopropa[e]phenanthren-4-ol](/img/structure/B14061457.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)


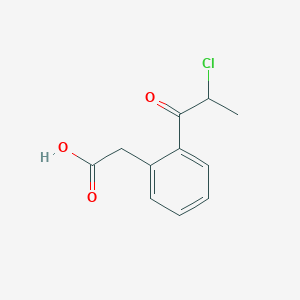
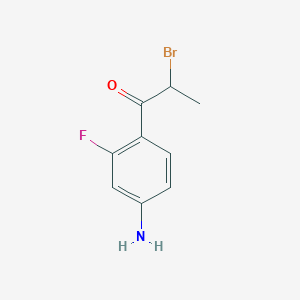
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
